molecular formula C9H18ClN3O B15133344 4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride CAS No. 1856041-43-4

4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B15133344
CAS No.: 1856041-43-4
M. Wt: 219.71 g/mol
InChI Key: JPHLQMNQURDQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 1-methylpyrazole with an appropriate butanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine
  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 2-Aminoimidazole

Uniqueness

4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride stands out due to its unique structural features, which confer specific reactivity and biological activity.

Properties

CAS No.

1856041-43-4

Molecular Formula

C9H18ClN3O

Molecular Weight

219.71 g/mol

IUPAC Name

4-[(1-methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride

InChI

InChI=1S/C9H17N3O.ClH/c1-12-6-4-9(11-12)8-10-5-2-3-7-13;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H

InChI Key

JPHLQMNQURDQMS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCCCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.